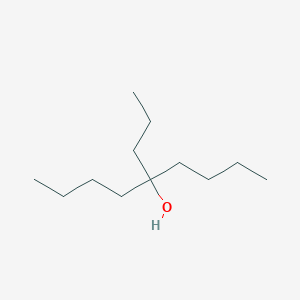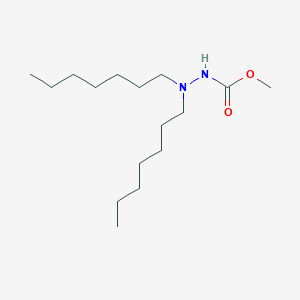
Methyl 2,2-diheptylhydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2-diheptylhydrazinecarboxylate is an organic compound with the molecular formula C16H32N2O2. This compound is part of the hydrazinecarboxylate family, which is known for its diverse chemical properties and applications. It is characterized by the presence of a hydrazine group (-NH-NH2) and a carboxylate ester group (-COOCH3), making it a versatile molecule in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-diheptylhydrazinecarboxylate typically involves the reaction of heptyl hydrazine with methyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,2-diheptylhydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or nitroso compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2,2-diheptylhydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2,2-diheptylhydrazinecarboxylate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and developing inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
Methyl hydrazinecarboxylate: Lacks the heptyl groups, making it less hydrophobic.
Ethyl 2,2-diheptylhydrazinecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2,2-dioctylhydrazinecarboxylate: Contains longer alkyl chains, affecting its solubility and reactivity.
Uniqueness
Methyl 2,2-diheptylhydrazinecarboxylate is unique due to its specific combination of hydrazine and ester groups, along with the heptyl chains. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
6972-00-5 |
|---|---|
Fórmula molecular |
C16H34N2O2 |
Peso molecular |
286.45 g/mol |
Nombre IUPAC |
methyl N-(diheptylamino)carbamate |
InChI |
InChI=1S/C16H34N2O2/c1-4-6-8-10-12-14-18(17-16(19)20-3)15-13-11-9-7-5-2/h4-15H2,1-3H3,(H,17,19) |
Clave InChI |
YUNQDZSUUMFJHL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN(CCCCCCC)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



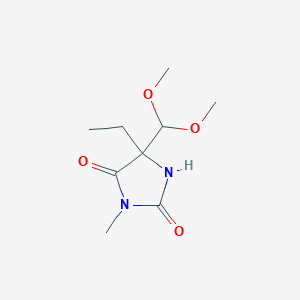
![Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate](/img/structure/B14732881.png)
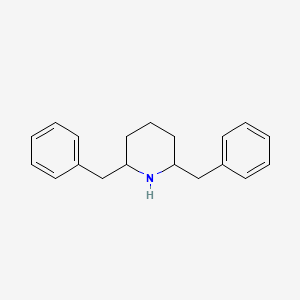
![1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14732889.png)
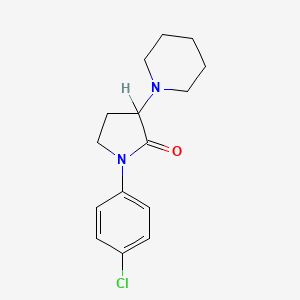
![N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B14732895.png)
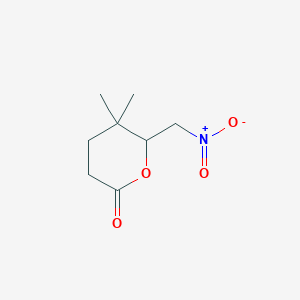


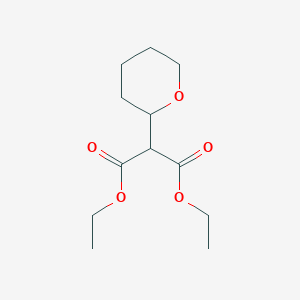
![N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14732924.png)
